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Introduction

GNAO1-related neurodevelopmental disorders are a spectrum of severe conditions, including
epileptic encephalopathies and movement disorders, caused by de novo mutations in the
GNAOL1 gene.[1][2][3] This gene encodes the Gao protein, a crucial subunit of heterotrimeric G
proteins that is highly expressed in the central nervous system and plays a key role in
transducing signals from G protein-coupled receptors (GPCRSs).[4][5] Gene editing
technologies, such as CRISPR/Cas9, offer a promising therapeutic avenue for correcting the
underlying genetic mutations. However, the safe and efficient in vivo delivery of these gene-
editing tools to the brain remains a significant challenge.[6][7]

Lipid nanopatrticles (LNPs) have emerged as a leading non-viral platform for the delivery of
nucleic acid-based therapeutics, including the components of the CRISPR/Cas9 system (e.g.,
Cas9 mRNA and a single guide RNA (sgRNA)).[8][9][10][11][12] LNPs can protect the genetic
payload from degradation, facilitate cellular uptake, and can be engineered for targeted
delivery.[7][11] This document provides detailed application notes and protocols for the
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development and application of LNP-based delivery systems for CRISPR/Cas9-mediated gene
editing of the GNAOL gene.

1. GNAO1 Signaling Pathway and Therapeutic Rationale

The Goo protein, encoded by GNAO1, is a central node in multiple neurotransmitter pathways.
[2][4] Upon activation by a GPCR, the Gao protein, in its GTP-bound state, dissociates from its
Gy subunits. Both Gao-GTP and the GBy dimer can then modulate the activity of downstream
effectors.[1][2] Key effectors of Gao include adenylyl cyclase (inhibition) and various ion
channels, which collectively regulate neuronal excitability and neurotransmitter release.[1][13]
Pathogenic mutations in GNAOL can lead to either a loss-of-function or gain-of-function of the
Gao protein, disrupting these critical signaling cascades and leading to severe neurological
phenotypes.[4]

The therapeutic strategy outlined here focuses on using LNP-delivered CRISPR/Cas9 to
directly correct a specific pathogenic mutation in the GNAOL gene in affected neurons, thereby
restoring normal Goo protein function and downstream signaling.
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Figure 1: Simplified GNAO1 Signaling Pathway.
2. Experimental Protocols

LNP Formulation for Gene-Editing Tool Delivery

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and a GNAO1-
targeting sgRNA using a microfluidic mixing method.[14]

Materials:

¢ lonizable lipid (e.g., DLin-MC3-DMA)

o Helper lipid (e.g., DSPC)

e Cholesterol

e PEG-lipid (e.g., DMG-PEG 2000)

» Ethanol

o Low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
* Nuclease-free water

e Purified Cas9 mRNA

o Purified GNAO1-targeting sgRNA

o Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:

 Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid, helper lipid,
cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

» Nucleic Acid Preparation: Dilute the Cas9 mRNA and sgRNA in the low pH buffer.
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e Microfluidic Mixing: Set up the microfluidic mixing device with two inlet streams. One stream
will contain the lipid mixture in ethanol, and the other will contain the nucleic acids in the low
pH buffer.

o LNP Formation: Pump the two solutions through the microfluidic device at a defined flow rate
ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams leads to the self-
assembly of LNPs encapsulating the nucleic acids.

 Dialysis: Collect the LNP solution and dialyze against a neutral pH buffer (e.g., PBS, pH 7.4)
to remove the ethanol and raise the pH. This step is crucial for the final LNP stability and
biocompatibility.

 Sterilization: Filter the final LNP formulation through a 0.22 um sterile filter.

o Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]
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Figure 2: LNP Formulation Workflow.

LNP Characterization

Protocols for key characterization assays:
e Size and Polydispersity Index (PDI) Measurement:
o Dilute the LNP formulation in PBS.
o Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[15]

o Zeta Potential Measurement:
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o Dilute the LNP formulation in an appropriate buffer.

o Measure the surface charge using Laser Doppler Velocimetry.

» Encapsulation Efficiency:
o Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).[15]

o Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.qg.,
Triton X-100).

o Calculate the encapsulation efficiency based on the difference in fluorescence.

In Vitro Gene Editing in Patient-Derived Neurons

This protocol describes the treatment of GNAOL1 patient-derived neurons with LNPs and the
subsequent analysis of gene editing efficiency.

Materials:

¢ GNAOL1 patient-derived induced pluripotent stem cells (iPSCs) differentiated into cortical
neurons.[16]

¢ Isogenic control neurons (CRISPR-corrected or from a healthy donor).[16]
o LNP formulation encapsulating Cas9 mRNA and GNAO1-targeting sgRNA.
» Cell culture medium.

o DNA extraction Kkit.

e PCR reagents.

e Sanger sequencing and/or Next-Generation Sequencing (NGS) services.
Procedure:

o Cell Culture: Culture the patient-derived and control neurons in appropriate multi-well plates.
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LNP Treatment: Add the LNP formulation to the cell culture medium at various
concentrations.

Incubation: Incubate the cells for 48-72 hours.

Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

PCR Amplification: Amplify the target region of the GNAO1 gene using PCR.
Gene Editing Analysis:

o Sanger Sequencing: Sequence the PCR products to qualitatively assess the presence of
edits.

o NGS: For quantitative analysis of editing efficiency and indel patterns, perform deep
sequencing of the PCR amplicons.

Off-Target Analysis: Predict potential off-target sites and analyze them using NGS to assess
the specificity of the gene-editing approach.
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Figure 3: In Vitro Gene Editing Workflow.

In Vivo Gene Editing in a GNAO1 Mouse Model
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This protocol outlines the systemic administration of LNPs to a GNAO1 mouse model and the
evaluation of in vivo gene editing.[17][18]

Materials:

« GNAO1 mouse model (e.g., carrying a relevant patient mutation).[17][18]
e LNP formulation.

e Anesthesia.

 Surgical tools for intravenous or intracerebroventricular injection.

» Tissue harvesting equipment.

o DNA/RNA extraction kits.

e PCR and Western blot reagents.

Procedure:

o Animal Dosing: Administer the LNP formulation to the GNAO1 mice via an appropriate route
(e.g., intravenous for broad distribution, or intracerebroventricular for direct brain delivery).
[19]

e Monitoring: Monitor the animals for any adverse effects.

o Tissue Harvest: At a predetermined time point (e.g., 2-4 weeks post-injection), euthanize the
animals and harvest the brain and other relevant tissues.

e Nucleic Acid and Protein Extraction: Extract genomic DNA, mRNA, and protein from the
harvested tissues.

« In Vivo Editing Efficiency:

o DNA Level: Analyze the genomic DNA for gene editing efficiency using NGS as described
for the in vitro protocol.
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BENCHE

o RNA Level: Quantify GNAO1 mRNA levels using qPCR to assess any changes in
transcript expression.

o Protein Level: Evaluate the levels of Gao protein using Western blotting to determine if the
editing results in restored protein expression.

3. Data Presentation

Table 1: Physicochemical Properties of LNP
Eormulations

Molar
Ratio Encapsul
. . . Mean Zeta .
Formulati lonizable (lonizable . . ation
o Diameter PDI Potential o
on ID Lipid :Helper:C Efficiency
(nm) (mV)
holestero (%)
I:PEG)
LNP- DLin-MC3- 50:10:38.5:
85.2+3.1 0.09+£0.02 -58+1.2 925128
GNAO1-01 DMA 1.5
LNP- Custom 50:10:38.5:
o 915+45 0.12+0.03 -42+0.9 95.1+1.9
GNAO1-02  Lipid X 1.5
LNP- DLin-MC3- 50:10:38.5:
88.4+3.8 0.10+0.02 -6.1+15 90.7+3.1
Control DMA 1.5

Table 2: In Vitro Gene Editing Efficiency in Patient-
Derived Neurons
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LNP
Treatment . On-Target Off-Target Off-Target Cell
Concentrati . ) ) o
Group Editing (%) Site 1 (%) Site 2 (%) Viability (%)
on (nM)
Untreated
0 <0.1 <0.1 <0.1 100
Control
LNP-GNAO1-
o1 10 153+21 <0.1 <0.1 98.2+15
LNP-GNAO1-
o1 50 428+ 45 0.15 £ 0.05 0.11 £ 0.04 95.7+2.3
LNP-GNAO1-
10 20.1+2.8 <0.1 <0.1 99.1+1.1
02
LNP-GNAO1-
02 50 55.6 +5.2 0.18 + 0.06 0.13 £ 0.05 96.3+1.9

Table 3: In Vivo Gene Editing Efficiency in GNAO1
Mouse Brain
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. GNAO1 Goao Protein
Treatment Dose Brain On-Target
. . mRNA (fold (fold
Group (mglkg) Region Editing (%)
change) change)
Vehicle
0 Cortex <0.1 1.00£0.12 1.00 £ 0.15
Control
Vehicle
0 Striatum <0.1 1.00 £ 0.10 1.00£0.18
Control
LNP-GNAO1-
02 1 Cortex 8215 1.12+0.20 1.25+£0.22
LNP-GNAO1- )
02 1 Striatum 105+2.1 1.18 + 0.15 1.31+0.19
LNP-GNAO1-
02 5 Cortex 25.7+4.3 1.45+0.25 1.68+£0.31
LNP-GNAO1-
02 5 Striatum 31.4+£5.1 1.52+0.21 1.75+0.28

4. Conclusion

The protocols and data presented herein provide a comprehensive framework for the
development and preclinical evaluation of LNP-mediated gene editing for GNAO1-related
disorders. The successful application of this technology holds the potential to offer a
transformative, disease-modifying therapy for patients with these devastating neurological
conditions. Further optimization of LNP formulations to enhance brain delivery and minimize
off-target effects will be critical for clinical translation.
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Inp-mediated-gene-editing-of-gnaol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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